

TMX-4100 vs. TMX-4116: A Comparative Analysis of CK1 α Degradation

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Compound of Interest

Compound Name: TMX-4100

Cat. No.: B10828193

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of **TMX-4100** and TMX-4116, focusing on their efficacy and selectivity in degrading Casein Kinase 1 α (CK1 α). This analysis is supported by experimental data to inform compound selection for research and therapeutic development.

Developed from the parent compound FPFT-2216, **TMX-4100** and TMX-4116 are molecular glue degraders designed to enhance target selectivity.^{[1][2][3]} These compounds function by inducing an interaction between the CRL4CRBN E3 ubiquitin ligase and a specific target protein, leading to its ubiquitination and subsequent degradation by the proteasome.^{[4][5]} While both originate from the same chemical scaffold, their functional profiles, particularly concerning CK1 α , are distinct.

Comparative Analysis of Target Degradation

Experimental data demonstrates a clear divergence in the primary targets of **TMX-4100** and TMX-4116. TMX-4116 has been identified as a potent and selective degrader of CK1 α . In contrast, **TMX-4100** selectively degrades Phosphodiesterase 6D (PDE6D) and exhibits minimal activity against CK1 α .

This selectivity was achieved through chemical derivatization of FPFT-2216, which was found to degrade not only its known targets IKZF1 and IKZF3, but also CK1 α and PDE6D. The development of **TMX-4100** and TMX-4116 successfully isolated these degradation activities, resulting in more selective chemical probes.

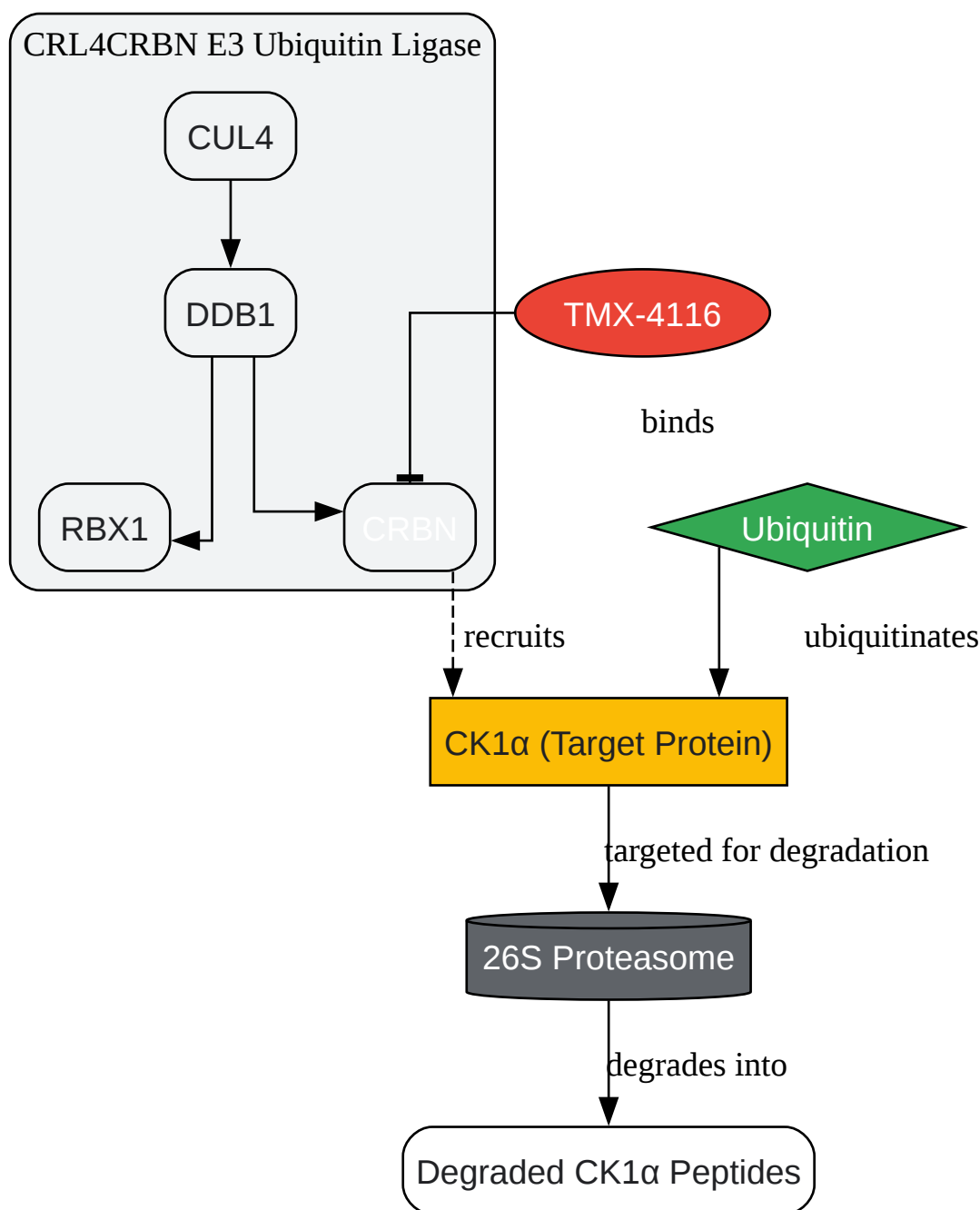
Quantitative Performance Data

The following table summarizes the degradation performance of **TMX-4100** and TMX-4116 based on studies in various cell lines.

Compound	Primary Target	CK1 α Degradation	PDE6D Degradation	IKZF1/IKZF3 Degradation	DC50 for Primary Target	Cell Lines Tested
TMX-4100	PDE6D	Minimal	Potent	Greatly Reduced	< 200 nM	MOLT4, Jurkat, MM.1S
TMX-4116	CK1 α	Potent	Not Detected	Not Detected	< 200 nM	MOLT4, Jurkat, MM.1S

Mechanism of Action: Molecular Glue-Mediated Degradation

TMX-4116 acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase complex CRL4CRBN and its neosubstrate, CK1 α . This induced proximity leads to the ubiquitination of CK1 α , marking it for degradation by the 26S proteasome. This mechanism allows for the targeted removal of CK1 α from the cellular environment.



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Mechanism of TMX-4116-mediated CK1α degradation.

Experimental Protocols

The following outlines the general methodologies used to assess the degradation activity of **TMX-4100** and TMX-4116.

Cell Culture and Treatment

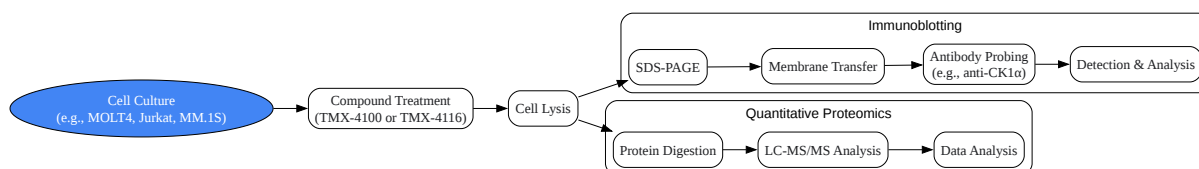
Human cell lines such as MOLT-4 (acute lymphoblastic leukemia), Jurkat (T lymphocyte), and MM.1S (multiple myeloma) were utilized. Cells were cultured in appropriate media and conditions. For degradation assays, cells were treated with varying concentrations of **TMX-4100** or TMX-4116 for a specified duration, typically 4 hours.

Proteomic Analysis

To determine the proteome-wide degradation selectivity, quantitative proteomic methods were employed. MOLT4 cells were treated with the compounds (e.g., 1 μ M **TMX-4100** or 250 nM TMX-4116 for 4 hours). Following treatment, cell lysates were prepared, proteins were digested, and the resulting peptides were analyzed by mass spectrometry to quantify changes in protein abundance.

Immunoblotting

Western blotting was used to validate the degradation of specific proteins. After treatment with the compounds, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for CK1 α , PDE6D, IKZF1, IKZF3, and a loading control (e.g., GAPDH or Vinculin).



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Experimental workflow for assessing protein degradation.

Conclusion

The data clearly indicates that TMX-4116 is the superior compound for the targeted degradation of CK1 α , demonstrating high potency and selectivity. **TMX-4100**, while structurally related, is a selective PDE6D degrader with negligible impact on CK1 α levels. For researchers investigating the cellular functions of CK1 α or exploring it as a therapeutic target, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia, TMX-4116 serves as a precise chemical probe. Conversely, **TMX-4100** is a valuable tool for studying the roles of PDE6D. The distinct selectivity profiles of these two molecules underscore the power of medicinal chemistry to refine the activity of molecular glue degraders for specific research and therapeutic applications.

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